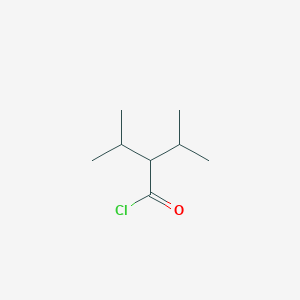
3-Methyl-2-propan-2-ylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-propan-2-ylbutanoyl chloride is an organic compound with the chemical formula C8H15ClO. It is a colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity, particularly in the formation of other chemical compounds through substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-ylbutanoyl chloride can be synthesized through the reaction of 2-isopropylisovaleric acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, forming the acyl chloride. The reaction conditions usually include:
Temperature: Reflux conditions (around 60-80°C)
Solvent: Often performed in the absence of a solvent, but sometimes an inert solvent like dichloromethane is used
Catalyst: No catalyst is typically required for this reaction
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Reactants: 2-isopropylisovaleric acid and thionyl chloride
Reaction Vessel: Large-scale reactors with temperature control
Purification: The product is purified through distillation to remove any unreacted thionyl chloride and by-products
化学反应分析
Types of Reactions
3-Methyl-2-propan-2-ylbutanoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. Some common reactions include:
Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)
Hydrolysis: Reacts with water to form 2-isopropylisovaleric acid and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, water
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
科学研究应用
3-Methyl-2-propan-2-ylbutanoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients
Agrochemicals: Employed in the production of agrochemical compounds
Material Science: Used in the preparation of polymers and other advanced materials
作用机制
The mechanism of action of 3-Methyl-2-propan-2-ylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond
Intermediate Formation: The reaction often proceeds through the formation of a tetrahedral intermediate
Product Formation: The intermediate collapses to form the final product, releasing hydrochloric acid as a by-product
相似化合物的比较
3-Methyl-2-propan-2-ylbutanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications
Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride used in the synthesis of aromatic compounds
Isobutyryl Chloride (C4H7ClO): Similar in structure but with a different alkyl group
Uniqueness
This compound is unique due to its branched alkyl chain, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
属性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
3-methyl-2-propan-2-ylbutanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3 |
InChI 键 |
RYQCKXJIWPFZNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


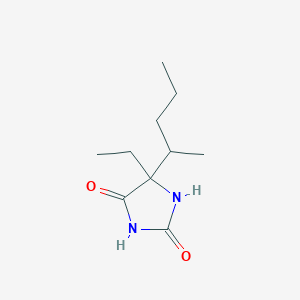
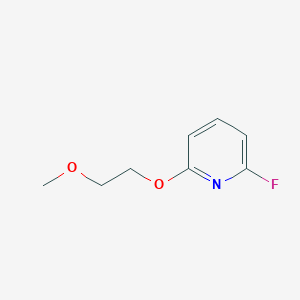
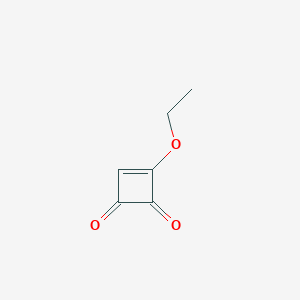
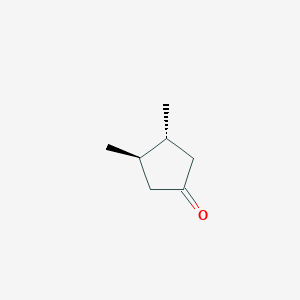
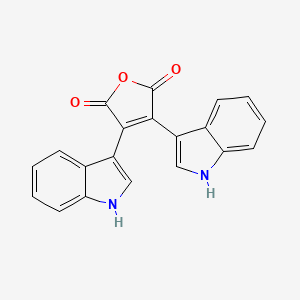
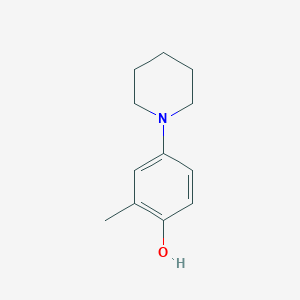
![2-{[(Propan-2-ylidene)amino]oxy}ethyl 2-bromopropanoate](/img/structure/B8684037.png)
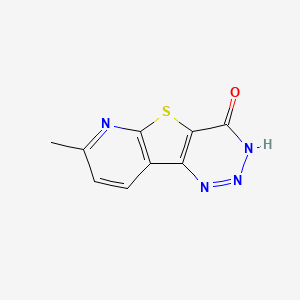
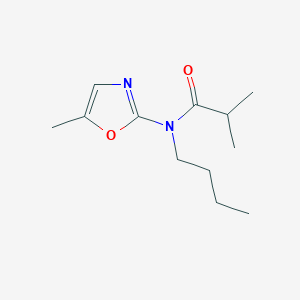
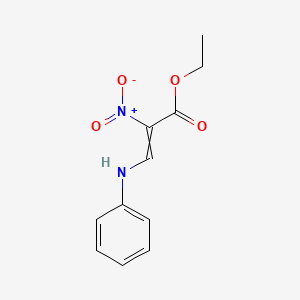
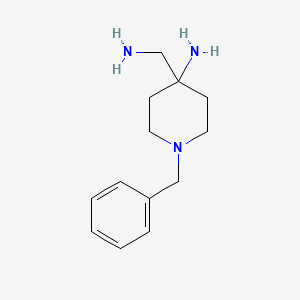
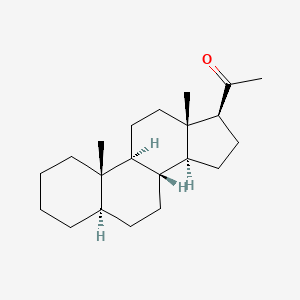
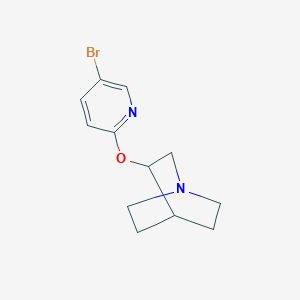
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B8684081.png)
